Neomycin Sulfate

Description

This compound is the sulfate salt form of neomycin, a broad spectrum aminoglycoside antibiotic derived from Streptomyces fradiae with antibacterial activity. Neomycin is an antibiotic complex consisting of 3 components: the two isomeric components B and C are the active components, and neomycin A is the minor component. Neomycin irreversibly binds to the 16S rRNA and S12 protein of the bacterial 30S ribosomal subunit. As a result, this agent interferes with the assembly of initiation complex between mRNA and the bacterial ribosome, thereby inhibiting the initiation of protein synthesis. In addition, neomycin induces misreading of the mRNA template and causes translational frameshift, thereby results in premature termination. This eventually leads to bacterial cell death.

Framycetin Sulfate is the sulfate salt form of framycetin, an aminoglycoside antibiotic isolated from Streptomyces lavendulae (decaris), mainly containing neomycin B, with broad-spectrum antibacterial activity. Framycetin is used mostly as a topical preparation and is poorly absorbed. Upon parenteral administration, this agent can cause nephrotoxicity and ototoxicity.

A component of neomycin that is produced by Streptomyces fradiae. On hydrolysis it yields neamine and neobiosamine B. (From Merck Index, 11th ed). Neomycin is a bactericidal aminoglycoside antibiotic that binds to the 30S ribosome of susceptible organisms. Binding interferes with mRNA binding and acceptor tRNA sites and results in the production of non-functional or toxic peptides.

See also: Neomycin (has active moiety); Ribostamycin (related); Neomycin Palmitate (related) ... View More ...

Properties

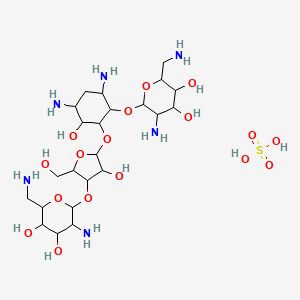

IUPAC Name |

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H46N6O13.H2O4S/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22;1-5(2,3)4/h5-23,30-36H,1-4,24-29H2;(H2,1,2,3,4)/t5-,6+,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIXVKQDWLFHVGR-WQDIDPJDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H48N6O17S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25389-98-4 | |

| Record name | D-Streptamine, O-2,6-diamino-2,6-dideoxy-β-L-idopyranosyl-(1→3)-O-β-D-ribofuranosyl-(1→5)-O-[2,6-diamino-2,6-dideoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25389-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10948247 | |

| Record name | Neomycin B sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10948247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

712.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4146-30-9, 28002-70-2, 1405-10-3, 25389-98-4 | |

| Record name | Neomycin B sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4146-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Framycetin sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28002-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neomycin B, sulfate (salt) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028002702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neomycin, sulfate (salt) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Neomycin B sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10948247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Framycetin sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.791 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Neomycin B sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.322 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Neomycin, sulfate (salt) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.339 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Neomycin Sulfate: A Comparative Analysis of its Mechanism of Action in Prokaryotic and Eukaryotic Cells

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Neomycin sulfate, an aminoglycoside antibiotic, exhibits potent bactericidal activity by primarily targeting the prokaryotic ribosome, leading to catastrophic errors in protein synthesis. Its mechanism of action in eukaryotic cells is fundamentally different and occurs at significantly higher concentrations, primarily involving the inhibition of key enzymes in signal transduction pathways, such as phospholipase C. This guide provides an in-depth analysis of these differential mechanisms, supported by quantitative data, detailed experimental protocols, and molecular pathway visualizations to elucidate the basis of its selective toxicity and its broader biochemical effects.

Introduction to this compound

This compound is a broad-spectrum aminoglycoside antibiotic complex derived from Streptomyces fradiae. It is a mixture of neomycin B and C.[1] Its clinical use is predominantly topical due to significant nephrotoxicity and ototoxicity when administered systemically.[2] The bactericidal effect of neomycin is rooted in its ability to disrupt bacterial protein synthesis with high affinity and specificity.[2][3] However, its interactions within eukaryotic systems are less specific and target different molecular machinery, providing a basis for its use as a tool in cell signaling research. Understanding these divergent mechanisms is critical for drug development, toxicology studies, and its application in molecular biology.

Mechanism of Action in Prokaryotic Cells

The primary bactericidal action of neomycin is the irreversible inhibition of protein synthesis. This is achieved by specifically targeting the bacterial ribosome.[2]

Binding to the 30S Ribosomal Subunit

Neomycin binds with high affinity to the A-site on the 16S ribosomal RNA (rRNA) of the 30S ribosomal subunit.[4][5] This binding site is a phylogenetically conserved sequence, explaining neomycin's broad-spectrum activity against many bacteria.[5] The interaction is primarily electrostatic, involving the positively charged amino groups of neomycin and the negatively charged phosphate backbone of the rRNA.

The binding of neomycin induces a critical conformational change in the A-site, causing two universally conserved adenine residues (A1492 and A1493) to flip out from their normal position within helix 44.[5][6] This altered conformation mimics the state of the ribosome when a cognate tRNA is bound, effectively locking the A-site in a high-affinity state for tRNA.[5]

Consequences of Ribosomal Binding

-

mRNA Codon Misreading: The neomycin-induced conformational change in the A-site lowers the fidelity of the decoding process. It stabilizes the binding of near-cognate or non-cognate aminoacyl-tRNAs, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[2][7] The synthesis of aberrant, nonfunctional proteins disrupts cellular homeostasis and leads to bacterial cell death.[2]

-

Inhibition of Translocation: At higher concentrations, neomycin can also inhibit the translocation step of elongation, where the ribosome moves along the mRNA.[5][7] This further stalls protein synthesis.

-

Inhibition of Ribosome Assembly: Neomycin has been shown to inhibit the proper assembly of the 30S ribosomal subunit, presenting a secondary mechanism for disrupting protein synthesis machinery.[8][9][10]

-

Inhibition of Ribosome Recycling: Some aminoglycosides, including neomycin, have a second binding site on helix 69 (H69) of the 50S subunit, which can interfere with ribosome recycling.[11][12]

Mechanism of Action in Eukaryotic Cells

Neomycin's effect on eukaryotic cells is less specific than in prokaryotes and typically requires higher concentrations. The primary mechanism does not involve the ribosome but rather the inhibition of key signaling enzymes.

Inhibition of Phospholipase C (PLC)

The most well-characterized effect of neomycin in eukaryotes is the inhibition of phospholipase C (PLC).[13][14] PLC is a crucial enzyme in the phosphoinositide signaling pathway, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[13][15]

Neomycin, being a polycationic molecule, binds with high affinity to the highly anionic substrate of PLC, PIP2.[15] This sequestration of PIP2 prevents it from being accessed and hydrolyzed by PLC, leading to the attenuation of the entire signaling cascade.[14][16] The consequences include:

-

Reduced IP3 levels: This impairs the release of Ca²⁺ from intracellular stores (endoplasmic reticulum).

-

Reduced DAG levels: This prevents the activation of Protein Kinase C (PKC).

This disruption of a fundamental signaling pathway can affect numerous cellular processes, including proliferation, differentiation, and apoptosis.[16]

Other Eukaryotic Effects

-

Interaction with Eukaryotic Ribosomes: While the eukaryotic 80S ribosome is a much poorer target than the prokaryotic 70S ribosome, high concentrations of aminoglycosides can impact eukaryotic translation.[6] They can promote the read-through of premature termination codons (PTCs), an effect that has been explored for therapeutic potential in genetic diseases like cystic fibrosis.[6] This effect is related to binding at the decoding center, similar to the prokaryotic interaction, but with significantly lower affinity.[6]

-

Inhibition of RNA Splicing: Neomycin has been reported to interfere with the splicing of pre-mRNA.[17][18] It can inhibit the catalytic activity of group I self-splicing introns in vitro. However, some in vivo studies suggest that the observed splicing inhibition might be an indirect effect of its primary action on translation, as proper folding of some pre-mRNAs can be translation-dependent.[17][18]

Quantitative Data Summary

The differential activity of neomycin is clearly reflected in the concentrations required to elicit effects in prokaryotic versus eukaryotic systems.

Table 1: Inhibition of Prokaryotic Protein Synthesis by Neomycin

| Organism / System | Assay Type | IC50 Value | Reference(s) |

| Escherichia coli (S30 extract) | In vitro transcription/translation | 50 ± 9 nM | [19] |

| Staphylococcus aureus | Protein synthesis in whole cells | 2.5 µg/mL | [8][10] |

| Staphylococcus aureus | 30S subunit formation | ~2.5 µg/mL | [8][10] |

| Staphylococcus aureus | Cell viability | 2.0 µg/mL | [8][10] |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Inhibition of Eukaryotic Phospholipase C by Neomycin

| System | PLC Source | IC50 Value | Reference(s) |

| Catharanthus roseus | Soluble PLC activity | 100 µM | [20] |

| Catharanthus roseus | Membrane-associated PLC activity | 100 µM | [20] |

| Human Endothelial Cells | Angiogenin-induced cell proliferation | > 50 µM | [16] |

Detailed Experimental Protocols

Protocol 1: Prokaryotic In Vitro Translation Inhibition Assay

This protocol describes a method to determine the IC50 of neomycin on prokaryotic protein synthesis using a cell-free E. coli S30 extract system and a luciferase reporter.[19][21][22]

Materials:

-

E. coli S30 cell extract kit

-

Plasmid DNA encoding Renilla or Firefly luciferase under a bacterial promoter (e.g., T7)

-

This compound stock solution

-

Amino acid mixture

-

ATP, GTP, and an energy regenerating system (creatine phosphate/creatine phosphokinase)

-

Luciferase assay reagent

-

96-well microplates

-

Luminometer

Methodology:

-

Prepare the Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing the S30 extract, amino acid mixture, energy sources, and buffer as per the manufacturer's instructions.

-

Prepare Neomycin Dilutions: Perform a serial dilution of the neomycin stock solution to create a range of concentrations to be tested (e.g., from 1 nM to 100 µM).

-

Set up Reactions: In a 96-well plate, add the following to each well:

-

Luciferase plasmid DNA (constant amount).

-

Varying concentrations of diluted this compound.

-

Add the master mix to initiate the transcription/translation reaction.

-

Include a "no inhibitor" control (with vehicle) and a "no DNA" blank.

-

-

Incubation: Incubate the plate at 37°C for 60-90 minutes.

-

Luciferase Assay: Add the luciferase assay reagent to each well according to the manufacturer's protocol.

-

Data Acquisition: Immediately measure the luminescence of each well using a luminometer.

-

Data Analysis:

-

Subtract the background luminescence (no DNA blank).

-

Normalize the data to the "no inhibitor" control (set to 100% activity).

-

Plot the percentage of luciferase activity against the logarithm of the neomycin concentration.

-

Fit the data to a dose-response curve to calculate the IC50 value.

-

Protocol 2: Phospholipase C (PLC) Activity Assay

This protocol outlines a colorimetric method to measure the inhibition of PLC activity by neomycin using a chromogenic substrate.[23][24]

Materials:

-

Purified PLC enzyme or cell/tissue lysate containing PLC

-

PLC Assay Buffer

-

Chromogenic PLC substrate (e.g., p-Nitrophenylphosphorylcholine, NPPC)

-

This compound stock solution

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Methodology:

-

Prepare Neomycin Dilutions: Prepare a range of neomycin concentrations in Assay Buffer.

-

Prepare Samples: If using cell/tissue lysates, prepare them according to standard protocols and determine the total protein concentration. Dilute the lysate or purified enzyme in Assay Buffer.

-

Set up Reactions: In a 96-well plate, add the following:

-

Sample (purified PLC or lysate).

-

Varying concentrations of diluted neomycin.

-

Include a "no inhibitor" control and a "sample blank" (no enzyme).

-

-

Pre-incubation: Pre-incubate the plate for 10-15 minutes at the desired assay temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

-

Initiate Reaction: Add the chromogenic substrate (NPPC) to all wells to start the reaction.

-

Data Acquisition: Immediately begin measuring the absorbance at 405 nm in kinetic mode, taking readings every 1-5 minutes for 30-60 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

-

Subtract the rate of the blank from all sample rates.

-

Normalize the rates to the "no inhibitor" control (100% activity).

-

Plot the percentage of PLC activity against the logarithm of the neomycin concentration and fit the curve to determine the IC50 value.

-

Conclusion and Implications

This compound demonstrates a clear and potent mechanism of action against prokaryotes by targeting the 30S ribosomal subunit, leading to the inhibition of protein synthesis through multiple avenues. This interaction is highly specific and occurs at low nanomolar to micromolar concentrations. In contrast, its effects on eukaryotic cells are primarily mediated by the inhibition of the phosphoinositide signaling pathway via PLC at much higher (micromolar) concentrations. This profound difference in molecular targets and effective concentrations is the cornerstone of its utility as an antibiotic. For researchers, this dual activity makes neomycin a valuable tool for both studying bacterial translation and for probing signal transduction pathways in eukaryotic systems. For drug development professionals, understanding these distinct mechanisms is vital for designing new antibiotics with improved specificity and reduced host cell toxicity.

References

- 1. This compound: Overview, Pharmacokinetics and Mechanism of Action_Chemicalbook [chemicalbook.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. nbinno.com [nbinno.com]

- 4. Binding of neomycin-class aminoglycoside antibiotics to the A-site of 16 S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Aminoglycoside interactions and impacts on the eukaryotic ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. "Neomycin and Paromomycin Inhibit 30S Ribosomal Subunit Assembly in Sta" by Roopal Mehta and W. Scott Champney [dc.etsu.edu]

- 9. researchgate.net [researchgate.net]

- 10. Neomycin and paromomycin inhibit 30S ribosomal subunit assembly in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scbt.com [scbt.com]

- 14. Inhibition of phospholipase C with neomycin improves metabolic and neurologic outcome following traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Neomycin inhibits angiogenin-induced angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Neomycin B inhibits splicing of the td intron indirectly by interfering with translation and enhances missplicing in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Neomycin B inhibits splicing of the td intron indirectly by interfering with translation and enhances missplicing in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Defining the Molecular Forces That Determine the Impact of Neomycin on Bacterial Protein Synthesis: Importance of the 2′-Amino Functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Effect of different inhibitors on phospholipase C activity in Catharanthus roseus transformed roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Specific, efficient, and selective inhibition of prokaryotic translation initiation by a novel peptide antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. Phospholipase C (PLC) Activity Assay Kit Sufficient for 100 colorimetric tests | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Principle of Neomycin Selection for Gene Editing

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and practices of neomycin selection as a powerful tool in gene editing workflows. From the fundamental molecular mechanisms to detailed experimental protocols and data presentation, this document serves as a critical resource for professionals engaged in the genetic modification of cells.

Core Principle of Neomycin Selection

Neomycin selection is a method used in molecular biology to isolate cells that have been successfully genetically modified. This technique relies on the introduction of a selectable marker gene, the neomycin resistance gene (neoR), alongside the gene of interest into the target cells. The subsequent application of a selective agent, typically the aminoglycoside antibiotic G418 (Geneticin®), eliminates non-modified cells, allowing for the exclusive proliferation of the desired gene-edited cells.

The neoR gene encodes an enzyme called aminoglycoside 3'-phosphotransferase (APH).[1] In the presence of G418, which is an analog of neomycin, this enzyme transfers a phosphate group from ATP to the antibiotic.[1] This phosphorylation inactivates G418, preventing it from binding to the 80S ribosomal subunit and inhibiting protein synthesis, which would otherwise lead to cell death.[2][3] Therefore, only cells expressing the neoR gene can survive and proliferate in a culture medium containing G418.[4]

Data Presentation: Quantitative Parameters of Neomycin Selection

The efficiency and optimal conditions for neomycin selection are cell-type dependent. The following tables summarize key quantitative data for effective selection.

Table 1: Recommended G418 Concentrations for Selection in Various Mammalian Cell Lines

| Cell Line | Host Species | Morphology | Selection Concentration (µg/mL) | Maintenance Concentration (µg/mL) |

| HeLa | Human | Epithelial | 400 - 500[5][6] | 200[6] |

| CHO-K1 | Hamster | Epithelial | 200 - 400[5] | 100 - 200 |

| HEK293 | Human | Epithelial | 400 - 800 | 200 |

| NIH/3T3 | Mouse | Fibroblast | 400 - 800 | 200 |

| SH-SY5Y | Human | Neuroblast | 600[5] | 300 |

| BHK-21 | Hamster | Fibroblast | 400 - 800 | 200 |

Table 2: Selectivity Factor of G418 in Different Cell Lines

The selectivity factor (SF) is the ratio of the IC50 value of the resistant, transfected cell line to that of the sensitive, untransfected cell line (IC50R/IC50S). A higher SF indicates a more effective selection.[7]

| Cell Line | G418 Selectivity Factor (MTT Assay)[7] | G418 Selectivity Factor (PI Assay)[7] |

| BHK-21 | 40.7 | 55.5 |

| CHO-K1 | 15.2 | 38.1 |

| 3T3 | 12.5 | 10.6 |

| HeLa | 5.8 | 7.3 |

Experimental Protocols

Determining Optimal G418 Concentration: The Kill Curve Assay

Prior to initiating a selection experiment, it is crucial to determine the minimum G418 concentration that effectively kills the parental (non-transfected) cell line. This is achieved by performing a kill curve.

Methodology:

-

Cell Seeding: Plate the parental cell line in a 24-well plate at a density that allows for logarithmic growth for the duration of the experiment (e.g., 5 x 10^4 to 2 x 10^5 cells/well for adherent cells).[8]

-

G418 Titration: The following day, replace the culture medium with fresh medium containing a range of G418 concentrations (e.g., 0, 100, 200, 400, 600, 800, 1000 µg/mL).[9]

-

Incubation and Observation: Incubate the cells and visually inspect them daily for signs of toxicity, such as rounding, detachment, and lysis.

-

Medium Replacement: Replace the G418-containing medium every 2-3 days.[10]

-

Endpoint Analysis: After 7-14 days, determine the lowest G418 concentration that results in complete cell death.[4][8] This concentration will be used for the selection of gene-edited cells.

Neomycin Selection of Gene-Edited Cells

This protocol outlines the steps for selecting successfully transfected or transduced cells using G418.

Methodology:

-

Transfection/Transduction: Introduce the vector carrying the gene of interest and the neoR gene into the target cells using your preferred method (e.g., CRISPR-Cas9 plasmids).

-

Recovery Period: Allow the cells to recover and express the resistance gene for 24-48 hours in a non-selective medium.[11]

-

Initiation of Selection: After the recovery period, replace the medium with a fresh culture medium containing the predetermined optimal concentration of G418.

-

Selection Maintenance: Replace the selective medium every 3-4 days to remove dead cells and replenish the antibiotic.[11]

-

Colony Formation: Monitor the culture for the formation of resistant colonies, which typically takes 1 to 3 weeks.[3][9]

-

Isolation of Clones: Once colonies are visible, they can be isolated using cloning cylinders or by limiting dilution and expanded into clonal populations.

-

Maintenance of Resistant Lines: After establishing a stable cell line, the G418 concentration in the maintenance medium can often be reduced by 50%.[12]

Mandatory Visualizations

Signaling Pathway of Neomycin Resistance

References

- 1. Kanamycin kinase - Wikipedia [en.wikipedia.org]

- 2. Selection Antibiotics | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. gentarget.com [gentarget.com]

- 4. G418 Kill curve protocol [protocols.io]

- 5. goldbio.com [goldbio.com]

- 6. home.sandiego.edu [home.sandiego.edu]

- 7. d-nb.info [d-nb.info]

- 8. toku-e.com [toku-e.com]

- 9. agscientific.com [agscientific.com]

- 10. takara.co.kr [takara.co.kr]

- 11. abo.com.pl [abo.com.pl]

- 12. documents.thermofisher.com [documents.thermofisher.com]

Neomycin Sulfate in Cell Culture: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neomycin sulfate is an aminoglycoside antibiotic widely employed in cell culture as a selective agent. It is particularly used to select for eukaryotic cells that have been successfully transfected with a plasmid conferring resistance to neomycin, most commonly via the neomycin phosphotransferase II (neo or NPTII) gene. The efficacy and reproducibility of these selection protocols are critically dependent on the antibiotic's concentration and activity, which are in turn governed by its solubility and stability in the complex milieu of cell culture media.

This technical guide provides an in-depth examination of the solubility and stability characteristics of this compound in cell culture applications. It offers quantitative data, detailed experimental protocols for characterization, and practical recommendations to ensure consistent and reliable results in research and development settings.

Physicochemical Properties and Mechanism of Action

This compound is the sulfate salt of a mixture of related aminoglycoside compounds produced by Streptomyces fradiae. It appears as a white to yellowish-white, hygroscopic powder.[1][2] Its primary mechanism of action is the inhibition of protein synthesis in prokaryotes. Neomycin binds irreversibly to the 30S ribosomal subunit, which interferes with the decoding of mRNA, leading to the production of non-functional or toxic proteins and ultimately bacterial cell death.[2][3][4] While highly effective against a broad spectrum of Gram-positive and Gram-negative bacteria, its use in cell culture is primarily for the selection of resistant eukaryotic cells.[5][6]

Solubility of this compound

Understanding the solubility of this compound is the first step in preparing accurate and effective stock solutions for cell culture. The compound's polarity, driven by its numerous hydroxyl and amino groups, dictates its solubility profile.[7]

Factors Affecting Solubility

-

Solvent: this compound is freely soluble in water but has very limited solubility in common organic solvents.[1] It is sparingly soluble in ethanol and methanol and practically insoluble in acetone, ether, chloroform, and DMSO.[5][8][9]

-

pH: Aqueous solutions of this compound are stable over a wide pH range of 2.0 to 9.0.[8][10] The pH of a 1% (10 mg/mL) solution in water is typically between 5.0 and 7.5.[2]

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in various solvents.

| Solvent | Reported Solubility |

| Water | Freely soluble; 50 mg/mL[5][6][11], 100 mg/mL[2] |

| Ethanol | Sparingly soluble; 0.10 mg/mL[5][6], 0.095 mg/mL[8] |

| Methanol | Sparingly soluble; 0.23 mg/mL[5][6], 0.225 mg/mL[8] |

| Dimethyl Sulfoxide (DMSO) | Sparingly soluble[5], Insoluble[9] |

| Acetone, Ether, Chloroform | Practically insoluble[2][8] |

Experimental Protocol: Determining this compound Solubility

This protocol provides a general method for determining the maximum solubility of this compound in a specific cell culture medium.

1. Materials and Reagents:

-

This compound powder, USP grade

-

Target cell culture medium (e.g., DMEM, RPMI-1640)

-

Sterile, conical centrifuge tubes (e.g., 15 mL or 50 mL)

-

Vortex mixer

-

End-over-end rotator or shaking incubator set to room temperature

-

High-speed centrifuge

-

Sterile syringe filters (0.22 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) or a microbiological assay setup.

2. Methodology:

-

Preparation of Supersaturated Solution: Weigh an excess amount of this compound powder and add it to a known volume of the cell culture medium in a sterile conical tube. For example, start by adding 150 mg of this compound to 1 mL of medium.

-

Equilibration: Vortex the mixture vigorously for 2 minutes. Place the tube on an end-over-end rotator at room temperature for 24 hours to ensure the solution reaches equilibrium.

-

Separation of Undissolved Solute: Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved powder.

-

Sample Collection: Carefully collect the supernatant, ensuring no particulate matter is disturbed. For further purification, pass the supernatant through a 0.22 µm syringe filter.

-

Quantification:

-

HPLC Method: Dilute the clarified supernatant to a concentration within the calibrated range of your HPLC assay. Analyze the sample to determine the precise concentration of this compound.

-

Microbiological Assay: Perform a serial dilution of the supernatant and use a standard agar diffusion assay with a sensitive bacterial strain to determine the antibiotic activity, which can then be correlated to concentration.

-

-

Data Reporting: The resulting concentration is the maximum solubility of this compound in the tested medium under the specified conditions.

Caption: A flowchart illustrating the key steps for determining the solubility of this compound.

Stability of this compound

The stability of this compound in solution is a critical parameter, as degradation leads to a loss of selective pressure and potential experimental failure.

Factors Affecting Stability

-

Temperature: As a powder, this compound is stable for at least two years when stored at -20°C.[5] In aqueous solution, stability is highly temperature-dependent. A solution of 10 mg/mL in 0.9% NaCl is reported to be stable for 5 days at 37°C.[12] However, prolonged incubation at 37°C in nutrient-rich culture broth can lead to significant degradation.[13]

-

pH: Neomycin is relatively stable in solutions with a pH ranging from 2.0 to 9.0.[8][10]

-

Storage of Solutions: It is often recommended not to store aqueous stock solutions for more than one day at 4°C.[5] However, some suppliers indicate that filtered stock solutions can be stored at -20°C for up to a year or at 2-8°C for shorter periods.[14] One source suggests aliquoted solutions at -20°C are stable for 3-4 months.[8]

-

Media Components: The complex composition of cell culture media, which includes salts, amino acids, vitamins, and potentially serum, can impact antibiotic stability. A recent study demonstrated significant degradation of neomycin in Tryptone Soy Broth (TSB) at 37°C over 12 days.[13]

Quantitative Stability Data

The following table summarizes available data on the stability of this compound under various conditions.

| Preparation Type | Storage/Incubation Condition | Duration | Stability/Degradation |

| Powder | -20°C | ≥ 2 years | Stable |

| Aqueous Solution | 4°C | > 1 day | Not recommended for storage[5] |

| Aqueous Stock Solution | -20°C | 3-12 months | Stable[8][14] |

| 10 mg/mL in 0.9% NaCl | 37°C | 5 days | Stable[12] |

| Dilutions in TSB | 37°C | 2 days | Concentration decreased to ~47% of initial value[13] |

| Dilutions in TSB | 37°C | 12 days | Concentration decreased to ~2% of initial value[13] |

Experimental Protocol: Assessing this compound Stability

This protocol, adapted from methodologies for antibiotic stability testing, uses HPLC to quantify the remaining active this compound over time.[13][15]

1. Materials and Reagents:

-

This compound powder, USP grade

-

Target cell culture medium (with and without serum, if applicable)

-

Sterile tubes or flasks for incubation

-

Calibrated incubator set to 37°C

-

Sterile syringe filters (0.22 µm)

-

HPLC system with a suitable detector (e.g., UV or ELSD) and C18 column

-

Appropriate mobile phase and standards for HPLC analysis

-

-80°C freezer for sample storage

2. Methodology:

-

Prepare Test Solution: Prepare a solution of this compound in the desired cell culture medium at the final working concentration (e.g., 400 µg/mL). Filter-sterilize the solution through a 0.22 µm filter.

-

Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the solution. This will serve as the T=0 reference sample. Store it at -80°C until analysis.

-

Incubation: Place the remaining solution in a sterile, sealed container in a 37°C incubator.

-

Time-Course Sampling: At predetermined intervals (e.g., 1, 2, 4, 7, and 10 days), aseptically remove an aliquot from the incubating solution. Immediately store the collected samples at -80°C to halt any further degradation.

-

Sample Preparation for HPLC: Thaw all samples (including T=0) simultaneously. If necessary, centrifuge the samples to remove any precipitates and dilute them to fall within the linear range of the HPLC standard curve.

-

HPLC Analysis: Analyze all samples in a single HPLC run to minimize inter-assay variability.

-

Data Analysis: Calculate the concentration of this compound in each sample based on the standard curve. Express the stability at each time point as a percentage of the T=0 concentration. Plot the percentage of remaining this compound versus time to determine its degradation profile.

Caption: A flowchart outlining the process for assessing the stability of this compound over time.

Impact on Cellular Signaling: The Phosphoinositide Pathway

Beyond its role as a selection agent, neomycin can exert off-target effects on eukaryotic cells by interacting with cellular signaling pathways. Its polycationic nature allows it to bind tightly to negatively charged phospholipids, most notably phosphatidylinositol 4,5-bisphosphate (PIP2).[16][17][18]

This interaction has significant downstream consequences:

-

Inhibition of Phospholipase C (PLC): By sequestering its substrate, PIP2, neomycin can inhibit the activity of PLC.[3]

-

Blocking Downstream Messengers: PLC is responsible for cleaving PIP2 into two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). Inhibition of PLC by neomycin therefore blocks the production of both IP3 and DAG.[16]

-

Disruption of Calcium Signaling: IP3 typically binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. By preventing IP3 formation, neomycin can inhibit this crucial Ca2+ mobilization.[19]

Researchers should be aware of these potential confounding effects, especially in studies related to signal transduction, calcium signaling, and cell proliferation.[16]

Caption: Neomycin inhibits PLC by binding its substrate, PIP2, blocking downstream signaling.

Practical Recommendations and Best Practices

To ensure the effective and consistent use of this compound in cell culture, the following practices are recommended:

-

Stock Solution Preparation:

-

Prepare a stock solution at a concentration of 10 mg/mL in sterile water or 0.9% NaCl.[14]

-

Ensure the powder is completely dissolved.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

-

-

Storage:

-

For long-term storage (up to one year), aliquot the sterile stock solution into smaller, single-use volumes and store at -20°C.[14] Avoid repeated freeze-thaw cycles.

-

For short-term use, stock solutions can be stored at 2-8°C, but should be used promptly.

-

-

Usage in Media:

-

The optimal working concentration for selection varies by cell line and should be determined empirically by generating a kill curve. Typical concentrations range from 400 µg/mL to 1 mg/mL.

-

Add the this compound stock solution to the complete culture medium immediately before use.

-

When conducting long-term selection experiments (greater than 5-7 days), be mindful of potential degradation at 37°C.[13] It is best practice to replace the selective medium every 2-3 days to maintain adequate antibiotic pressure.

-

Conclusion

The successful use of this compound as a selection agent hinges on a thorough understanding of its solubility and stability. This compound is highly soluble in aqueous solutions but is susceptible to degradation over time, particularly at the standard cell culture incubation temperature of 37°C. By adhering to best practices for the preparation, storage, and application of this compound solutions, researchers can maintain consistent selective pressure, minimize experimental variability, and ensure the integrity of their cell culture studies. Awareness of its potential off-target effects on signaling pathways is also crucial for the correct interpretation of experimental data.

References

- 1. cdn.who.int [cdn.who.int]

- 2. himedialabs.com [himedialabs.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. toku-e.com [toku-e.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. mpbio.com [mpbio.com]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

- 11. mpbio.com [mpbio.com]

- 12. himedialabs.com [himedialabs.com]

- 13. Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C - PMC [pmc.ncbi.nlm.nih.gov]

- 14. goldbio.com [goldbio.com]

- 15. A Validated Stability-Indicating HPLC Method for Simultaneous Determination of Amoxicillin and Enrofloxacin Combination in an Injectable Suspension [mdpi.com]

- 16. Phosphoinositides in mitogenesis: neomycin inhibits thrombin-stimulated phosphoinositide turnover and initiation of cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. P4-ATPase control over phosphoinositide membrane asymmetry and neomycin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Neomycin: a specific drug to study the inositol-phospholipid signalling system? - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the neo gene for antibiotic resistance in research

An In-depth Technical Guide to the Neo Gene for Antibiotic Resistance in Research

Introduction

The neo gene, originating from the bacterial transposon Tn5, is one of the most widely utilized selectable markers in molecular biology and genetic engineering.[1][2] It encodes the enzyme Aminoglycoside 3'-phosphotransferase II (APH(3')II), commonly known as Neomycin Phosphotransferase II (NPTII).[2][3][4] This enzyme confers resistance to a range of aminoglycoside antibiotics, including neomycin, kanamycin, and the synthetic antibiotic G418 (Geneticin®).[2] Its broad utility across various organisms—from bacteria to mammalian cells—makes it an indispensable tool for selecting genetically modified cells in applications ranging from basic research to the development of therapeutic cell lines.[1][5]

Core Mechanism of Resistance

The resistance conferred by the neo gene is enzymatic. Aminoglycoside antibiotics like G418 function by binding to the 30S or 80S ribosomal subunits in prokaryotic and eukaryotic cells, respectively, thereby inhibiting protein synthesis and leading to cell death.[6][7][8]

The NPTII enzyme encoded by the neo gene provides a direct mechanism to neutralize these antibiotics. It catalyzes the transfer of a phosphate group from ATP to the 3'-hydroxyl group of the aminoglycoside's sugar ring.[3][7][9] This phosphorylation event sterically hinders the antibiotic, preventing it from binding to its ribosomal target.[10][11] Consequently, protein synthesis can proceed normally, allowing cells expressing the neo gene to survive and proliferate in the presence of otherwise lethal concentrations of the antibiotic.

Mechanism of G418 resistance conferred by the neo gene product, NPTII.

Applications in Research

The primary application of the neo gene is as a dominant selectable marker. This allows researchers to efficiently select for cells that have successfully incorporated a foreign piece of DNA (e.g., a plasmid vector) into their genome.

Stable Cell Line Generation

Creating stable cell lines that continuously express a gene of interest is crucial for many areas of research, including drug discovery, protein production, and gene function studies.[12][13] The process involves co-expressing the gene of interest with the neo gene. When the cell population is treated with G418, only the cells that have successfully integrated the plasmid into their genome will survive, leading to a pure population of genetically modified cells.[14][15]

Workflow for generating a stable mammalian cell line using neo selection.

Gene Knockout and Knock-in Models

In the creation of transgenic animal models, particularly knockout mice, the neo gene is essential for selecting embryonic stem (ES) cells that have undergone correct homologous recombination.[16][17] A targeting vector is designed with the neo cassette flanked by DNA sequences homologous to the target gene. After introducing this vector into ES cells, G418 is used to select for cells where the vector has integrated. This positive selection is a critical step in enriching for the rare, correctly targeted cells that will be used to generate the knockout animal.[18][19]

Role of the neo gene in a typical gene knockout workflow.

Quantitative Data: Antibiotic Concentrations

The optimal concentration of the selection antibiotic varies significantly depending on the organism and specific cell line. It is always recommended to perform a dose-response (kill curve) experiment to determine the minimum concentration required to kill all non-resistant cells for your specific experimental system.[6][20]

| Organism / Cell Type | Antibiotic | Application | Typical Concentration Range (µg/mL) |

| Bacteria (e.g., E. coli) | Kanamycin | Selection | 50 - 100[21] |

| Yeast (S. cerevisiae) | G418 | Selection | 200 - 500 |

| Plant Cells | Kanamycin / G418 | Selection | 10 - 50[22] |

| Maintenance | 10[22] | ||

| Mammalian Cells | G418 | Selection | 400 - 1400[6][23] |

| Maintenance | 200 - 400[20][22][24] |

Experimental Protocols

Protocol 1: Determining Optimal G418 Concentration (Kill Curve)

This protocol is essential for establishing the lowest effective G418 concentration for selecting stable transfectants in a specific mammalian cell line.

Materials:

-

Host mammalian cell line (non-transfected)

-

Complete cell culture medium

-

G418 stock solution (e.g., 50 mg/mL)[25]

-

24-well tissue culture plates

-

Sterile PBS

Methodology:

-

Cell Plating: Seed the host cells in a 24-well plate at a density that allows them to be actively dividing and reach approximately 20-25% confluency overnight.[20]

-

Prepare G418 Dilutions: The next day, prepare a series of G418 concentrations in complete culture medium. A typical range to test is 0, 100, 200, 400, 600, 800, 1000, 1200, and 1400 µg/mL.[6][25] Prepare enough volume for duplicate or triplicate wells.

-

Antibiotic Treatment: Aspirate the old medium from the cells and replace it with the medium containing the different G418 concentrations. Include a "no antibiotic" control.

-

Incubation and Observation: Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂).

-

Medium Replacement: Replace the selective medium every 2-3 days.[25][26]

-

Monitor Cell Viability: Examine the plates daily for signs of cell death (detachment, rounding, debris). Count the number of viable cells at regular intervals (e.g., every 48 hours) for 7 to 10 days.

-

Determine Optimal Dose: The optimal G418 concentration is the lowest concentration that results in complete cell death of the non-transfected host cells within 7-10 days.[25] This concentration will be used for subsequent stable selection experiments.

Protocol 2: Generation of a Stable Mammalian Cell Line

This protocol outlines the general steps after the optimal G418 concentration has been determined.

Materials:

-

Host mammalian cell line

-

Expression vector containing the gene of interest and the neo resistance gene

-

Transfection reagent suitable for the host cell line

-

Complete cell culture medium

-

Selective medium (complete medium containing the predetermined optimal G418 concentration)

-

Cloning cylinders or a method for single-cell isolation

-

Multi-well culture plates (96, 24, 6-well) and larger culture flasks

Methodology:

-

Transfection: Transfect the host cells with the expression vector according to the manufacturer's protocol for the chosen transfection reagent. It is advisable to include a negative control (mock transfection) and a positive control (e.g., a vector expressing GFP and neo).

-

Recovery Period: After transfection, allow the cells to recover and express the resistance gene by culturing them in non-selective medium for 24-48 hours.[26]

-

Initiate Selection: After the recovery period, passage the cells and re-plate them in the selective medium containing G418. Ensure cells are plated at a low density (e.g., not more than 25% confluent) as the antibiotic is most effective on actively dividing cells.[26]

-

Maintain Selection: Replace the selective medium every 3-4 days to remove dead cells and maintain the selection pressure.[26]

-

Formation of Foci: Over a period of 1 to 3 weeks, resistant cells will begin to proliferate and form distinct colonies or "foci".[6][26] Non-resistant cells will die off.

-

Isolate Clones: Once colonies are large enough to be identified, use a sterile cloning cylinder or a pipette tip to isolate individual colonies. Transfer each colony to a separate well of a 96 or 24-well plate.[24]

-

Expand and Screen Clones: Expand each isolated clone in selective medium. Once sufficient cell numbers are obtained, screen the clones for the expression of the gene of interest using methods such as Western Blot, qPCR, or functional assays.

-

Cryopreservation: Once a stable, high-expressing clone is identified and verified, expand it and create a cryopreserved master cell bank for long-term storage. Continue to culture the cells in a maintenance concentration of G418 (typically 50% of the selection concentration) to prevent loss of the integrated plasmid.[24]

References

- 1. A mutant neomycin phosphotransferase II gene reduces the resistance of transformants to antibiotic selection pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. geneticsmr.org [geneticsmr.org]

- 3. hrcak.srce.hr [hrcak.srce.hr]

- 4. NPTII Assays for Measuring Gene Expression and Enzyme Activity in Transgenic Plants | Springer Nature Experiments [experiments.springernature.com]

- 5. neomycin phosphotransferase ii: Topics by Science.gov [science.gov]

- 6. G418 - Wikipedia [en.wikipedia.org]

- 7. goldbio.com [goldbio.com]

- 8. stemcell.com [stemcell.com]

- 9. Direct introduction of neomycin phosphotransferase II protein into apple leaves to confer kanamycin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tiarisbiosciences.com [tiarisbiosciences.com]

- 11. usbio.net [usbio.net]

- 12. betalifesci.com [betalifesci.com]

- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 14. thesciencenotes.com [thesciencenotes.com]

- 15. Stable Cell Line Generation | Thermo Fisher Scientific - JP [thermofisher.com]

- 16. Conventional Knockout Mouse Models | Genetargeting.com [genetargeting.com]

- 17. Knockins and Knockouts | PMIT: Preclinical Modeling | Swanson Biotechnology Center [ki-sbc.mit.edu]

- 18. Overview: Generation of Gene Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Gene knockout - Wikipedia [en.wikipedia.org]

- 20. agscientific.com [agscientific.com]

- 21. Kanamycin A - Wikipedia [en.wikipedia.org]

- 22. zellbio.eu [zellbio.eu]

- 23. invivogen.com [invivogen.com]

- 24. home.sandiego.edu [home.sandiego.edu]

- 25. takara.co.kr [takara.co.kr]

- 26. abo.com.pl [abo.com.pl]

Neomycin Sulfate: A Technical Guide to its Spectrum of Activity Against Diverse Bacterial Strains

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neomycin sulfate, an aminoglycoside antibiotic, has been a component of topical and oral anti-infective therapies for decades. Its clinical utility is predicated on its broad-spectrum activity against a range of bacterial pathogens. This technical guide provides an in-depth analysis of the in vitro activity of this compound against various Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) data from multiple studies are compiled and presented for comparative analysis. Detailed experimental protocols for determining antibacterial susceptibility, including broth microdilution and Kirby-Bauer disk diffusion methods, are outlined to ensure methodological rigor in research applications. Furthermore, the molecular mechanism of action of this compound is illustrated through a signaling pathway diagram, and experimental workflows are visually represented to facilitate comprehension and reproducibility. This guide is intended to be a comprehensive resource for researchers and professionals involved in the study and development of antibacterial agents.

Introduction

Neomycin, an aminoglycoside antibiotic produced by Streptomyces fradiae, exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria.[1] It is primarily effective against Gram-negative bacilli, with some activity against Gram-positive organisms.[1] Due to its potential for nephrotoxicity and ototoxicity when administered systemically, its use is largely restricted to topical applications for skin, eye, and ear infections, and as an oral preparation to suppress intestinal flora. This guide focuses on the in vitro spectrum of activity of this compound, providing quantitative data and detailed methodologies for its assessment.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of bacterial protein synthesis. It irreversibly binds to the 30S ribosomal subunit of susceptible bacteria, which interferes with the initiation complex of peptide formation and causes misreading of the mRNA template. This leads to the production of non-functional or toxic proteins, ultimately resulting in bacterial cell death.

Figure 1. Mechanism of action of this compound.

Spectrum of Activity: Quantitative Data

The in vitro activity of this compound against a variety of bacterial strains is summarized in the tables below. The data is presented as the Minimum Inhibitory Concentration (MIC) required to inhibit 50% (MIC50) and 90% (MIC90) of the tested isolates, as well as the overall MIC range.

Gram-Positive Bacteria

| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |

| Staphylococcus aureus | 68 | 1.5 | 17.6 | Not Reported | [2] |

| Enterococcus faecalis | Not Specified | Not Reported | Not Reported | Not Reported |

Note: Data for Enterococcus faecalis is limited, with many studies focusing on resistance to other aminoglycosides used for synergy testing.

Gram-Negative Bacteria

| Bacterial Species | Isolate Characteristics | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility (%) | Reference |

| Escherichia coli | Porcine | 128 | 128-512 (most frequent) | Not Reported | Not Applicable | [3] |

| Escherichia coli | General | Not Specified | <8 | Not Reported | Not Applicable | [4] |

| Pseudomonas aeruginosa | Ocular isolates | Not Reported | 1.50 | 48 | Not Applicable | [5] |

| Carbapenem-Resistant Enterobacteriaceae (CRE) | Various species | 134 | 8 | 256 | 65.7 | [2] |

Note: MIC values can vary significantly based on the origin of the isolates and the presence of resistance mechanisms.

Experimental Protocols for Susceptibility Testing

Accurate determination of the in vitro activity of this compound relies on standardized methodologies. The two most common methods are broth microdilution and Kirby-Bauer disk diffusion.

Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Figure 2. Broth microdilution workflow for MIC determination.

Detailed Methodology:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of this compound. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.[6][7]

-

Inoculum Preparation: Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate after 18-24 hours of incubation. Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[7] Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6]

-

Inoculation: Within 15 minutes of standardization, inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared bacterial suspension.[7] A growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only) should be included.

-

Incubation: Cover the microtiter plates and incubate at 35 ± 2°C in ambient air for 16-20 hours.[8]

-

Interpretation: Following incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[7]

Kirby-Bauer Disk Diffusion Method

This qualitative or semi-quantitative method assesses the susceptibility of a bacterial isolate to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the agent.

Figure 3. Kirby-Bauer disk diffusion workflow.

Detailed Methodology:

-

Inoculum Preparation: Prepare a bacterial inoculum as described for the broth microdilution method, adjusting the turbidity to match a 0.5 McFarland standard.[9]

-

Inoculation of Agar Plate: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.[10] Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[10]

-

Application of Antimicrobial Disks: Aseptically apply a this compound disk (typically 30 µg) to the surface of the inoculated agar plate.[10] Disks should be placed at least 24 mm apart.[9] Gently press the disk to ensure complete contact with the agar.

-

Incubation: Invert the plates and incubate at 35 ± 2°C for 16-18 hours.[11]

-

Interpretation: After incubation, measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.[10] Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameter to the interpretive criteria provided by the Clinical and Laboratory Standards Institute (CLSI) in the M100 document.[10][12] It is important to note that the FDA does not currently recognize CLSI breakpoints for this compound for oral administration.[13]

Conclusion

This compound continues to be a relevant antimicrobial agent, particularly in topical formulations, due to its broad spectrum of activity against common bacterial pathogens. This guide provides a consolidated resource of its in vitro efficacy, presenting available quantitative data and detailing the standardized methodologies required for accurate susceptibility testing. The provided diagrams of its mechanism of action and experimental workflows serve to enhance the understanding and application of this information in a research and development context. Continuous surveillance of the susceptibility of clinical isolates to this compound is crucial for its continued effective use.

References

- 1. drugs.com [drugs.com]

- 2. Staphylococcus aureus resistance to topical antimicrobials in atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pseudomonas aeruginosa Antimicrobial Susceptibility Results from Four Years (2012 to 2015) of the International Network for Optimal Resistance Monitoring Program in the United States - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Minimal inhibitory concentration of neomycin - Bacteria Escherichia coli - BNID 100765 [bionumbers.hms.harvard.edu]

- 5. Antimicrobial susceptibility and minimal inhibitory concentration of Pseudomonas aeruginosa isolated from septic ocular surface disease in different animal species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 8. rr-asia.woah.org [rr-asia.woah.org]

- 9. microbenotes.com [microbenotes.com]

- 10. hardydiagnostics.com [hardydiagnostics.com]

- 11. Disk diffusion test - Wikipedia [en.wikipedia.org]

- 12. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 13. fda.gov [fda.gov]

Chemical properties and structure of Neomycin Sulfate for research

An In-depth Technical Guide to the Chemical Properties and Structure of Neomycin Sulfate

Abstract

This compound is a broad-spectrum aminoglycoside antibiotic complex produced by the fermentation of Streptomyces fradiae.[1][2] It is a mixture of three components: Neomycin A, and the two active isomeric components, Neomycin B and Neomycin C, with Neomycin B being the most active.[3][4][5] Primarily used topically to treat bacterial infections, its efficacy stems from its ability to irreversibly bind to the bacterial 30S ribosomal subunit, thereby inhibiting protein synthesis and leading to bacterial cell death.[4][6] This guide provides a detailed overview of the chemical structure, physicochemical properties, mechanisms of action, and key experimental protocols for the analysis of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Composition

Neomycin, as a complex, is primarily composed of Neomycin B and its stereoisomer, Neomycin C.[3] A minor component, Neomycin A (also known as neamine), is a moiety that links two molecules of Neomycin B and C.[1][5] The compound is typically used as a sulfate salt to improve its stability and solubility for pharmaceutical preparations.[2] The structure consists of glycosidic bonds linking aminocyclitol and sugar moieties, which is characteristic of aminoglycoside antibiotics.[2]

The chemical name for the neomycin complex is (2RS,3S,4S,5R)-5-amino-2-(aminomethyl)-6-((2R,3S,4R,5S)-5-((1R ,2R ,5R ,6R) -3, 5-diamino-2-((2R ,3S,4R ,5S) -3-amino-6-(aminomethyl) -4,5-dihydroxytetrahydro-2H-pyran-2-yloxy)-6-hydroxy cyclohexyl oxy)-4-hydroxy-2-(hydroxymethyl) tetrahydrofuran-3-yloxy) tetrahydro -2H-pyran-3,4-diol.[3] It is commonly supplied as a trisulfate salt.[7][8]

Physicochemical Properties

This compound is a white to yellowish-white, odorless, and highly hygroscopic crystalline powder.[9][10][11] Its aqueous solutions exhibit dextrorotation.[9] It is generally stable over a wide pH range and to autoclaving.[9] Key quantitative properties are summarized in the table below.

| Property | Value | Citations |

| CAS Number | 1405-10-3 | [9][12] |

| Molecular Formula | C23H46N6O13 · 3H2SO4 (trisulfate) C23H48N6O17S (monosulfate) | [7][8][9][12] |

| Molecular Weight | 908.9 g/mol (trisulfate, anhydrous basis) 712.72 g/mol (monosulfate) | [4][7][8][9] |

| Appearance | White to slightly yellow, hygroscopic powder. | [9][10] |

| Melting Point | >187°C (decomposes) or ~250°C (decomposes). | [2][9][13] |

| Solubility | Very soluble in water; very slightly soluble in alcohol; practically insoluble in acetone, ether, and chloroform. - H₂O: 50 mg/mL - PBS (pH 7.2): ~10 mg/mL | [7][9][10][13] |

| pH | 5.0 - 7.5 (in a 0.10 g/mL aqueous solution). | [10][14] |

| Specific Optical Rotation | +53.5° to +59.0° (c = 2 in H₂O). | [9][10] |

| pKa | The individual nitrogen atoms of neomycin have distinct pKa values, determined by NMR spectroscopy to be approximately: N-1 (8.00), N-3 (7.90), N-2' (7.98), N-6' (8.68), N-2''' (7.78), and N-6''' (8.74). | [15] |

| Bulk Density | 640 kg/m ³ | [9] |

Mechanism of Action

This compound exerts its biological effects through several mechanisms, the most prominent being the inhibition of bacterial protein synthesis. It also interacts with other cellular signaling pathways.

Antibacterial Activity

The primary mechanism of action is the bactericidal effect achieved by inhibiting protein synthesis in susceptible bacteria.[16][17] This process involves several key steps:

-

Cell Entry: Neomycin penetrates the bacterial cell wall via passive diffusion and active transport, which utilizes the electrochemical gradient across the cell membrane.[16]

-

Ribosomal Binding: Once inside the cytoplasm, neomycin irreversibly binds to the 30S ribosomal subunit.[2][6] Specifically, it targets four nucleotides of the 16S rRNA and a single amino acid of the S12 protein.[4]

-

Inhibition of Protein Synthesis: This binding event interferes with the decoding site, causing a misreading of the mRNA codon.[4][16] This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the production of nonfunctional or toxic proteins.[17] It also disrupts the initiation complex and can stall the translocation of the ribosome along the mRNA, further halting protein synthesis.[4][16] The accumulation of aberrant proteins ultimately leads to bacterial cell death.[17]

Inhibition of Phospholipase C (PLC)

Beyond its antibacterial role, this compound is known to inhibit Phospholipase C (PLC).[7][9] It achieves this by binding to the enzyme's substrate, phosphatidylinositol 4,5-bisphosphate (PIP2), preventing its hydrolysis. This action blocks the downstream signaling pathway that generates inositol trisphosphate (IP3) and diacylglycerol (DAG), which are crucial second messengers involved in calcium mobilization and protein kinase C activation.

Experimental Protocols

The characterization and quantification of this compound involve various analytical techniques. Due to its lack of a strong chromophore, methods often require derivatization or specialized detectors like mass spectrometry.[18]

Spectrophotometric Quantification with Ninhydrin

This colorimetric method is based on the reaction of the primary amine groups in neomycin with ninhydrin reagent to produce a colored compound.[19][20]

-

Principle: Ninhydrin reacts with the amino groups of this compound when heated in a basic medium to form a deep violet-colored product (Ruhemann's purple), which can be quantified spectrophotometrically.[14][19]

-

Reagents and Equipment:

-

This compound standard and sample

-

1% (w/v) Ninhydrin solution

-

Distilled water (Milli-Q or equivalent)

-

Water bath

-

UV-Vis Spectrophotometer

-

-

Procedure:

-

Stock Solution Preparation: Accurately weigh and dissolve 100 mg of this compound in 100 mL of distilled water to create a 1000 µg/mL stock solution.[19]

-

Working Standard Preparation: Prepare a 100 µg/mL working solution by diluting 10 mL of the stock solution to 100 mL with distilled water.[19]

-

Calibration Standards: Create a series of calibration standards (e.g., 10, 20, 30, 40, 50 µg/mL) by transferring appropriate volumes of the working solution into 10 mL volumetric flasks.[19]

-

Color Development: To each flask, add 1 mL of 1% ninhydrin solution. Heat the flasks on a water bath until a light purple color develops.[19]

-

Measurement: After cooling to room temperature, bring the volume up to 10 mL with distilled water. Measure the absorbance of each solution at the wavelength of maximum absorbance, which is approximately 566-574 nm.[19][20]

-

Quantification: Plot a calibration curve of absorbance versus concentration and determine the concentration of unknown samples using linear regression.

-

High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)

HPLC coupled with mass spectrometry is a robust method for the separation and sensitive detection of neomycin and its related impurities without derivatization.[18][21]

-

Principle: Hydrophilic Interaction Chromatography (HILIC) is often used for retaining the highly polar neomycin molecule, followed by electrospray ionization (ESI) and detection with a mass spectrometer.[18][21]

-

Instrumentation and Conditions:

-

Column: Cogent Diamond Hydride™, 4µm, 100Å (2.1 x 50 mm) or similar HILIC column.[18]

-

Mobile Phase A: DI Water with 0.1% Formic Acid.[18]

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[18]

-

Gradient: A typical gradient might start at high organic content (e.g., 90% B) and ramp down to a lower organic content (e.g., 10% B) to elute the analyte.[18]

-

Flow Rate: 0.3 mL/minute.[18]

-

Injection Volume: 5 µL.[18]

-

Detection: ESI-Positive mode with a Mass Spectrometer (e.g., TOF or Tandem MS). Monitor for the protonated molecule [M+H]+.[18]

-

-

Procedure:

-

Sample Preparation: Dissolve the this compound reference standard or sample in Mobile Phase A to a known concentration (e.g., 0.1 mg/mL).[18]

-

Analysis: Inject the prepared sample into the equilibrated HPLC-MS system.

-

Data Acquisition: Acquire data over the specified run time, monitoring for the characteristic mass-to-charge ratio (m/z) of neomycin.

-

Quantification: Integrate the peak area of the analyte and quantify against a calibration curve prepared from the reference standard.

-

pKa Determination by NMR Spectroscopy

Multinuclear NMR spectroscopy provides a precise method for determining the pKa values of the individual ionizable amine groups within the neomycin structure.[15]

-

Principle: The chemical shifts of nuclei (¹H, ¹³C, ¹⁵N) adjacent to the amine groups are pH-dependent. By titrating a solution of neomycin across a wide pH range and monitoring these chemical shifts, a sigmoidal curve is generated for each nucleus. The inflection point of this curve corresponds to the pKa of the nearby functional group.[15]

-

Instrumentation and Materials:

-

High-field NMR Spectrometer (e.g., 500 MHz).

-

This compound sample.

-

D₂O or H₂O/D₂O mixture.

-

Acid (e.g., HCl) and Base (e.g., NaOH) for pH adjustment.

-

pH meter.

-

-

Procedure:

-

Sample Preparation: Prepare a solution of this compound (e.g., 0.1-0.2 M) in D₂O.[15]

-

Titration: Adjust the pH of the sample incrementally from highly acidic (e.g., pH < 2) to highly basic (e.g., pH > 12) using small additions of acid or base.

-

NMR Data Acquisition: Acquire ¹H, ¹³C, and/or ¹H-¹⁵N HMBC spectra at each pH point after stabilization.[15]

-

Data Analysis: Plot the chemical shift (δ) of each relevant nucleus against the measured pH.

-

pKa Calculation: Fit the data to a nonlinear sigmoidal function. The pH at the inflection point of the curve for a given nucleus corresponds to the pKa of the associated amine group.[15]

-

Conclusion

This compound remains a clinically important antibiotic, particularly for topical applications. A thorough understanding of its complex structure, physicochemical properties, and multifaceted mechanisms of action is crucial for its effective use in research and drug development. The analytical protocols detailed herein, from basic spectrophotometry to advanced NMR and mass spectrometry techniques, provide the necessary tools for the robust characterization, quantification, and quality control of this vital pharmaceutical compound.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Page loading... [guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C23H48N6O17S | CID 197162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. What is this compound used for? [synapse.patsnap.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. mpbio.com [mpbio.com]

- 9. This compound | 1405-10-3 [chemicalbook.com]

- 10. kempex.net [kempex.net]

- 11. uspharmacist.com [uspharmacist.com]

- 12. This compound (more than 75% b form) [webbook.nist.gov]

- 13. echemi.com [echemi.com]

- 14. cdn.who.int [cdn.who.int]

- 15. pubs.acs.org [pubs.acs.org]

- 16. What is the mechanism of this compound? [synapse.patsnap.com]

- 17. m.youtube.com [m.youtube.com]

- 18. mtc-usa.com [mtc-usa.com]

- 19. ipl.org [ipl.org]

- 20. researchgate.net [researchgate.net]

- 21. Determination of neomycin by LC-tandem mass spectrometry using hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Neomycin Sulfate: From Discovery to Biosynthesis in Streptomyces fradiae

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract